(-)-Ketorolac

描述

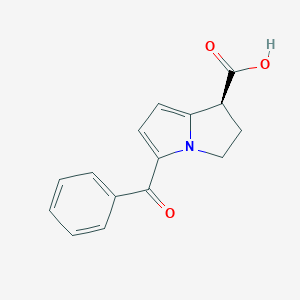

Structure

3D Structure

属性

IUPAC Name |

(1S)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWKMVRBQXNZKK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317534 | |

| Record name | (-)-Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66635-92-5 | |

| Record name | (-)-Ketorolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66635-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Ketorolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOROLAC, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H3TJ0A81K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereospecific Synthesis of (-)-Ketorolac: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the stereospecific synthesis of (-)-Ketorolac, the S-enantiomer responsible for the potent analgesic and anti-inflammatory activity of this non-steroidal anti-inflammatory drug (NSAID). The pharmacological activity of Ketorolac resides primarily in the (S)-enantiomer, making stereoselective synthesis a critical aspect of its production to enhance therapeutic efficacy and potentially reduce side effects associated with the less active (R)-enantiomer.[1][2] This document details prominent and effective strategies, including enzymatic kinetic resolution and asymmetric organocatalysis, presenting quantitative data, detailed experimental protocols, and workflow visualizations to facilitate comparison and implementation in a research and development setting.

Core Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly approached through two main strategies: the resolution of a racemic mixture or the direct asymmetric synthesis of the desired enantiomer. This guide focuses on the most well-documented and innovative methods in both categories.

Enzymatic Kinetic Resolution of Racemic Ketorolac

Enzymatic kinetic resolution is a widely adopted method that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. For Ketorolac, Lipase B from Candida antarctica (CALB) has proven to be a highly effective biocatalyst for this purpose.[3] The process typically involves the enantioselective esterification of racemic Ketorolac, where the enzyme preferentially catalyzes the esterification of one enantiomer, allowing for the separation of the unreacted enantiomer.

A significant advancement in this area is the use of mechanoenzymatic techniques, which employ mechanical force (e.g., ball milling) to activate the biocatalytic transformation. This solvent-free or low-solvent approach offers advantages in terms of sustainability and reaction efficiency.[4]

Quantitative Data for Enzymatic Kinetic Resolution

| Method | Enzyme | Key Parameters | Conversion | Enantiomeric Excess (e.e.) of this compound | Reference |

| Enantioselective Esterification | Immobilized CALB | Octanol, Microwave Irradiation (3h) | ~50% | >99% | [3] |

| Mechanoenzymatic Esterification | Immobilized CALB | Methanol (B129727), Ball Milling | ~46% | >83% | [3][4] |

| Mechanoenzymatic Hydrolysis | Immobilized CALB | Racemic Ketorolac n-propyl ester, Water | - | >99% (for the corresponding acid) | [3][4] |

Experimental Protocol: Mechanoenzymatic Kinetic Resolution via Enantioselective Esterification

This protocol is based on the dual mechanoenzymatic kinetic resolution method using Candida antarctica Lipase B.[4]

-

Preparation: A milling jar (e.g., agate, 5 mL capacity) is charged with racemic Ketorolac (rac-1) and immobilized Candida antarctica Lipase B (CALB, Novozym 435, typically 30 mg).

-

Reagent Addition: An esterifying agent, such as methanol (e.g., 2 equivalents), is added to the mixture. A liquid-assisted grinding (LAG) additive (e.g., methyl tert-butyl ether, MTBE) may be used to improve reaction kinetics.

-

Milling: The reaction vessel is subjected to mechanical milling in a ball mill at a specified frequency (e.g., 25-30 Hz) for a predetermined time (e.g., 1-3 hours).

-

Work-up and Separation: After the reaction, the solid mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The enzyme is removed by filtration. The filtrate contains the unreacted (S)-Ketorolac and the newly formed (R)-Ketorolac methyl ester.

-

Purification: The (S)-Ketorolac is separated from the (R)-ester by standard chromatographic techniques (e.g., column chromatography). The enantiomeric excess of the recovered (S)-Ketorolac is determined by chiral HPLC analysis.

Logical Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the mechanoenzymatic kinetic resolution of Ketorolac.

Asymmetric Organocatalytic Synthesis

Direct asymmetric synthesis offers a more atom-economical approach to this compound by creating the desired stereocenter in a controlled manner. A notable method involves an organocatalytic formal (3+2)-cycloaddition reaction. This strategy utilizes a chiral secondary amine catalyst, such as a Jørgensen-Hayashi catalyst, to activate an α,β-unsaturated aldehyde, which then reacts stereoselectively with a pyrrole-based hydrazone.[5]

This approach builds the core pyrrolizine structure of Ketorolac while simultaneously setting the crucial stereocenter with high enantioselectivity. Subsequent transformations of the cycloadduct yield the final this compound product.

Quantitative Data for Asymmetric Organocatalytic Synthesis

| Catalyst | Reactants | Solvent | Yield | Enantiomeric Excess (e.e.) | Reference |

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (Jørgensen-Hayashi type) | Pyrrole-based hydrazone, α,β-Unsaturated aldehyde | Toluene | High | Excellent (>95%) | [5][6] |

Experimental Protocol: Organocatalytic Asymmetric (3+2)-Cycloaddition

This protocol is based on the synthesis of the 2,3-dihydro-1H-pyrrolizine core, a key intermediate for this compound.[5][6]

-

Reactant Preparation: A solution of the pyrrole-based hydrazone (1.2 equivalents) in the chosen solvent (e.g., toluene, 0.4 mL) is prepared in a reaction vessel.

-

Catalyst Addition: The organocatalyst, (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (e.g., 20 mol%), and any co-catalyst or additive (e.g., acetic acid, 40 mol%) are added.

-

Initiation of Reaction: The α,β-unsaturated aldehyde (1.0 equivalent) is added to the mixture.

-

Reaction Conditions: The reaction is stirred at a specific temperature (e.g., room temperature) for a duration determined by reaction monitoring (e.g., 24 hours).

-

Purification and Analysis: Upon completion, the reaction mixture is typically purified directly by flash column chromatography on silica (B1680970) gel to isolate the cycloadduct. The yield and enantiomeric excess are determined by chiral HPLC analysis.

-

Conversion to this compound: The resulting cycloadduct undergoes subsequent chemical transformations, including unmasking of the hydrazone moiety and functional group manipulations, to afford the final this compound product.

Signaling Pathway for Organocatalytic Synthesis

Caption: Catalytic cycle for the asymmetric synthesis of the Ketorolac core.

Conclusion

The stereospecific synthesis of this compound is achievable through multiple effective strategies. Enzymatic kinetic resolution, particularly when enhanced by mechanoenzymatic techniques, offers a robust method for separating the desired S-enantiomer with very high enantiopurity from a racemic mixture. Asymmetric organocatalysis presents a more direct and atom-economical route, enabling the construction of the chiral center with excellent stereocontrol from achiral precursors. The choice of methodology will depend on factors such as scalability, cost of reagents and catalysts, and the desired overall process efficiency. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement a suitable stereospecific synthesis for this compound.

References

Chiral Separation of Ketorolac Enantiomers by High-Performance Liquid Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of ketorolac (B1673617) enantiomers using High-Performance Liquid Chromatography (HPLC). Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of its (S)-(-)- and (R)-(+)-enantiomers. The pharmacological activity of ketorolac primarily resides in the (S)-enantiomer, making the stereospecific analysis crucial for pharmacokinetic, metabolic, and quality control studies.

Core Principles of Chiral Separation by HPLC

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the creation of a chiral environment. In HPLC, this is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The differential interaction between the enantiomers and the chiral selector leads to the formation of transient diastereomeric complexes with different energy levels, resulting in different retention times and, consequently, their separation.

Experimental Methodologies and Data

A variety of chiral stationary phases have been successfully employed for the resolution of ketorolac enantiomers. The most common approaches involve direct separation on protein-based, polysaccharide-based, and macrocyclic glycopeptide columns.

Method 1: Protein-Based Chiral Stationary Phase (α1-Acid Glycoprotein)

Protein-based CSPs, particularly those utilizing α1-acid glycoprotein (B1211001) (AGP), are effective for the enantioselective analysis of ketorolac.[1][2] The separation mechanism involves a combination of ionic, hydrophobic, and hydrogen bonding interactions between the acidic ketorolac enantiomers and the chiral binding sites on the protein.

Experimental Protocol:

| Parameter | Condition |

| Column | Chiral AGP, 100 x 4.0 mm, 5 µm |

| Mobile Phase | 0.1 M Sodium Phosphate Buffer (pH 4.5): Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 322 nm |

| Injection Volume | 50 µL |

| Column Temperature | 25°C |

Quantitative Data:

| Parameter | Value |

| Retention Time (R-ketorolac) | ~6.5 min |

| Retention Time (S-ketorolac) | ~8.7 min |

| Resolution (Rs) | ~2.2 |

| Linearity Range | 0.02–10 µg/mL for each enantiomer |

| Limit of Quantification (LOQ) | 0.02 µg/mL for each enantiomer |

Method 2: Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad enantioselectivity.[3] These phases separate enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Experimental Protocol:

| Parameter | Condition |

| Column | Chiralcel OJ-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Methanol/Formic Acid (100:0.1, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 313 nm |

| Column Temperature | 25°C |

Quantitative Data:

| Parameter | Value |

| Selectivity (α) | 2.43 |

| Resolution (Rs) | 9.04 |

Method 3: Macrocyclic Glycopeptide Chiral Stationary Phases

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC® T), offer robust and versatile platforms for chiral separations in both reversed-phase and polar organic modes.[4] The separation mechanism is complex, involving ionic interactions, hydrogen bonding, and inclusion in the macrocyclic cavity.

Experimental Protocol (Reversed-Phase):

| Parameter | Condition |

| Column | Astec CHIROBIOTIC® TAG |

| Mobile Phase | Acetonitrile/10 mM Ammonium Acetate (pH 4.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Quantitative Data:

| Parameter | Value |

| Retention Time (Enantiomer 1) | 7.800 min |

| Retention Time (Enantiomer 2) | 9.421 min |

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the chiral HPLC separation of ketorolac enantiomers.

Caption: General workflow for chiral HPLC analysis of ketorolac.

Caption: Logical workflow for method development in chiral HPLC.

Indirect Method for Chiral Separation

An alternative to direct chiral separation is the indirect method, which involves derivatizing the ketorolac enantiomers with a chiral derivatizing agent to form diastereomers.[5][6] These diastereomers can then be separated on a standard achiral HPLC column.

Experimental Protocol (Indirect Method):

-

Derivatization: React racemic ketorolac with a chiral amine, such as (+)-R-1-(1-naphthyl)ethylamine, to form diastereomeric amides.

-

HPLC Analysis:

-

Column: Standard C18 or silica (B1680970) column.

-

Mobile Phase: A non-polar mobile phase, such as ethyl acetate-hexane, is typically used for normal-phase separation of the diastereomers.

-

Detection: UV detection.

-

This approach can be effective but requires a chirally pure derivatizing agent and careful control of the reaction conditions to avoid kinetic resolution or racemization.

Conclusion

The chiral separation of ketorolac enantiomers by HPLC is a well-established and critical analytical technique. The choice of the chiral stationary phase is the most important factor in achieving a successful separation. Protein-based, polysaccharide-based, and macrocyclic glycopeptide CSPs have all demonstrated excellent performance in resolving the enantiomers of ketorolac. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists to develop and implement robust and reliable methods for the enantioselective analysis of this important pharmaceutical compound.

References

- 1. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lcms.cz [lcms.cz]

- 5. An indirect (derivatization) and a direct HPLC method for the determination of the enantiomers of ketorolac in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Binding Affinity of (-)-Ketorolac for Cyclooxygenase-1 (COX-1) vs. Cyclooxygenase-2 (COX-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and inhibitory activity of (-)-Ketorolac, the pharmacologically active S-enantiomer of Ketorolac (B1673617), for the cyclooxygenase enzymes COX-1 and COX-2. This document details the quantitative binding data, experimental methodologies used for its determination, and the relevant biological pathways.

Ketorolac is a potent non-steroidal anti-inflammatory drug (NSAID) utilized for its analgesic properties. It is administered as a racemic mixture of (-)S and (+)R enantiomers. The majority of its analgesic and anti-inflammatory effects, as well as its side effects, are attributed to the S-enantiomer, this compound, through the inhibition of the COX enzymes.[1] The R-enantiomer is significantly less active, exhibiting over 100-fold weaker inhibition of both COX-1 and COX-2.[2][3]

Data Presentation: Quantitative Binding Affinity

The inhibitory potency of Ketorolac and its enantiomers against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The data compiled from various in vitro studies are summarized below.

| Compound | Enzyme | Enzyme Source | IC50 | Selectivity (COX-1/COX-2) |

| Racemic Ketorolac | COX-1 | Human Recombinant | 0.02 µM | 6-fold for COX-1 |

| COX-2 | Human Recombinant | 0.12 µM | ||

| (-)-S-Ketorolac | COX-2 | Sheep Placenta (Purified) | 0.9 µM | >88-fold for S-enantiomer |

| COX-2 | Human Monocytes | 2-25 nM | 100 to 500-fold more potent than R-enantiomer | |

| (+)-R-Ketorolac | COX-2 | Sheep Placenta (Purified) | > 80 µM |

Note: The data indicates that while (-)-S-Ketorolac is the active enantiomer, racemic Ketorolac exhibits a preference for inhibiting COX-1 over COX-2.[4][5] The potency of the S-enantiomer can vary depending on the experimental system used.[6]

Experimental Protocols

The determination of COX inhibitory activity involves various in vitro assays. The primary methodologies cited in the literature for assessing Ketorolac's binding affinity are detailed below.

1. Purified Enzyme Inhibition Assay

This method assesses the direct inhibitory effect of a compound on highly purified recombinant enzymes.

-

Enzymes: Human recombinant COX-1 and COX-2 are commonly used to ensure relevance to human physiology.[4][5] Other sources include purified COX-1 from ram seminal vesicles and COX-2 from sheep placenta.[6]

-

Assay Principle: The assay measures the production of Prostaglandin E2 (PGE2) from the substrate, arachidonic acid.

-

Procedure:

-

Varying concentrations of the test compound (e.g., Ketorolac) are pre-incubated with the purified COX-1 or COX-2 enzyme in an appropriate buffer.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of PGE2 produced is quantified using methods such as Enzyme Immunoassay (EIA) or ELISA.[4][5]

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Whole Blood Assay

This assay provides a more physiologically relevant environment as it measures COX activity within blood cells.

-

Principle: This assay differentiates between COX-1 and COX-2 activity by measuring the production of their respective primary products in different blood cell populations. COX-1 activity is measured by thromboxane (B8750289) B2 (TXB2) production in clotting whole blood (from platelets), while COX-2 activity is measured by PGE2 production in lipopolysaccharide (LPS)-stimulated whole blood (from monocytes).

-

Procedure (for COX-2):

-

Heparinized whole blood is incubated with LPS to induce COX-2 expression in monocytes.

-

The test compound is added at various concentrations.

-

The blood is incubated to allow for PGE2 production.

-

Plasma is separated, and PGE2 levels are quantified by EIA or a similar method.[6]

-

-

Procedure (for COX-1):

-

Fresh whole blood is allowed to clot in the presence of the test compound.

-

During clotting, platelets are activated, leading to COX-1-mediated TXB2 production.

-

The serum is collected, and TXB2 levels are measured.

-

3. Fluorometric Screening Assay

Commercially available kits offer a high-throughput method for screening COX inhibitors.

-

Principle: This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by COX enzymes. A probe included in the kit produces a fluorescent signal proportional to the amount of PGG2.[7]

-

Procedure:

-

The test inhibitor is added to a reaction mixture containing the COX enzyme (typically recombinant), a COX probe, and a cofactor.

-

The reaction is initiated by the addition of arachidonic acid.

-

The fluorescence (e.g., at λEx = 535 nm / λEm = 587 nm) is measured kinetically.[7]

-

The rate of increase in fluorescence is proportional to COX activity, allowing for the calculation of inhibition.

-

Mandatory Visualizations

Cyclooxygenase Signaling Pathway

The following diagram illustrates the conversion of arachidonic acid into prostaglandins (B1171923) by COX-1 and COX-2 and the site of inhibition by NSAIDs like Ketorolac.

Caption: The Cyclooxygenase (COX) signaling pathway.

Ketorolac Enantiomers and COX Inhibition

This diagram illustrates the logical relationship between the racemic mixture of Ketorolac, its individual enantiomers, and their respective activities on the COX enzymes.

Caption: Relationship of Ketorolac enantiomers to COX inhibition.

Experimental Workflow for Purified COX Enzyme Assay

The following flowchart outlines the typical experimental steps for determining the IC50 value of an inhibitor using a purified enzyme assay.

Caption: Workflow for a purified COX enzyme inhibition assay.

References

- 1. Chiral kinetics and dynamics of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Enantioselective Pharmacology of (R)‐ and (S)‐ Ketorolac | Semantic Scholar [semanticscholar.org]

- 4. Comparison of cyclooxygenase inhibitory activity and ocular anti-inflammatory effects of ketorolac tromethamine and bromfenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Mechanism of Action of S-Ketorolac on Cyclooxygenase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketorolac (B1673617) is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for the management of moderate to severe pain.[1] Its therapeutic effects, including analgesia, anti-inflammatory, and antipyretic properties, are primarily attributed to the inhibition of the cyclooxygenase (COX) enzymes.[2][3] Ketorolac is administered as a racemic mixture, with the S-enantiomer being the pharmacologically active component responsible for COX inhibition.[4] This technical guide provides a comprehensive overview of the mechanism of action of S-Ketorolac on COX-1 and COX-2, detailing its inhibitory activity, the experimental protocols used for its characterization, and the molecular interactions that govern its binding to the enzyme active sites.

Core Mechanism of Action

S-Ketorolac exerts its pharmacological effects through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] These enzymes are critical in the biosynthesis of prostaglandins (B1171923), which are key mediators of pain, inflammation, and fever.[2] By blocking the activity of COX enzymes, S-Ketorolac effectively reduces the production of prostaglandins, thereby alleviating pain and inflammation.[3] The S-enantiomer of ketorolac is significantly more potent in its COX inhibitory activity compared to the R-enantiomer.[4]

The cyclooxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins and thromboxanes. S-Ketorolac competitively inhibits this enzymatic conversion.

Quantitative Analysis of S-Ketorolac Inhibition

The inhibitory potency of S-Ketorolac against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). The available data indicates a preferential, though non-selective, inhibition of COX-1 over COX-2.

| Inhibitor | Target Enzyme | IC50 |

| S-Ketorolac | COX-1 | 20 nM |

| COX-2 | 120 nM | |

| Racemic Ketorolac | COX-1 | 20 nM |

| COX-2 | 120 nM |

Note: The IC50 values for racemic ketorolac are also presented, as it is the commonly used form in many studies and clinical practice.

Signaling Pathway of Prostaglandin Synthesis and Inhibition by S-Ketorolac

The following diagram illustrates the prostaglandin synthesis pathway and the point of intervention by S-Ketorolac.

Caption: S-Ketorolac inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Protocols

The determination of the inhibitory activity of S-Ketorolac on COX enzymes involves various in vitro assays. A common and robust method is the measurement of prostaglandin E2 (PGE2) production using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based assay.

Protocol: In Vitro COX Inhibition Assay using LC-MS/MS

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used. The enzymes are diluted to a working concentration in a Tris-HCl buffer (pH 8.0).

-

Inhibitor Preparation: S-Ketorolac is dissolved in a suitable solvent, such as DMSO, to create a stock solution. A series of dilutions are then prepared to determine the IC50 value.

-

Reaction Mixture Preparation: In a reaction vessel, the Tris-HCl buffer, hematin (B1673048) (a cofactor), and the COX enzyme (either COX-1 or COX-2) are combined.

-

Inhibitor Incubation: A specific volume of the S-Ketorolac dilution or vehicle control is added to the reaction mixture and pre-incubated for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of an acid, which denatures the enzyme.

-

PGE2 Extraction and Analysis: The produced PGE2 is extracted from the reaction mixture. The amount of PGE2 is then quantified using a validated LC-MS/MS method.

-

Data Analysis: The percentage of inhibition for each S-Ketorolac concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

The following diagram illustrates the general workflow for a COX inhibition assay.

Caption: Workflow for a typical in vitro COX inhibition assay.

Molecular Binding and Interactions

Molecular docking studies have provided valuable insights into the binding mode of S-Ketorolac within the active sites of COX-1 and COX-2. These computational models suggest that S-Ketorolac binds in a similar orientation to other non-selective NSAIDs.

The active site of both COX isoforms is a long, hydrophobic channel. Key amino acid residues play a critical role in the binding of substrates and inhibitors. For S-Ketorolac, interactions with Arginine 120 (Arg-120) and Tyrosine 355 (Tyr-355) at the opening of the cyclooxygenase channel are believed to be crucial for its inhibitory activity.[5][6] The carboxylic acid moiety of S-Ketorolac is thought to form hydrogen bonds and/or ionic interactions with the side chains of these residues.

The following diagram illustrates the proposed logical relationship of S-Ketorolac binding within the COX active site based on molecular docking studies.

Caption: Proposed binding of S-Ketorolac in the COX active site.

Conclusion

S-Ketorolac is a potent, non-selective inhibitor of both COX-1 and COX-2, with a preference for COX-1. Its mechanism of action is centered on the blockade of the cyclooxygenase active site, thereby preventing the synthesis of prostaglandins and exerting powerful analgesic and anti-inflammatory effects. The understanding of its quantitative inhibitory profile, the experimental methods for its characterization, and the molecular basis of its interaction with the COX enzymes are crucial for the rational design and development of future anti-inflammatory and analgesic agents. Further research, particularly high-resolution crystal structures of S-Ketorolac in complex with both COX isoforms, would provide a more definitive understanding of its binding mechanism.

References

- 1. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral kinetics and dynamics of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of (-)-Ketorolac in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the potent analgesic, (-)-Ketorolac, in key preclinical models. The data presented herein, including detailed experimental protocols and metabolic pathways, serves as a critical resource for researchers and professionals involved in drug development and translational science. All quantitative data has been summarized into structured tables for straightforward comparison across species.

Pharmacokinetic Profiles of this compound

The pharmacokinetic properties of this compound have been characterized in several preclinical species, primarily in rats and dogs, with some data available for monkeys. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug, and for predicting its behavior in humans.

Data Summary Tables

The following tables summarize the key pharmacokinetic parameters of Ketorolac (B1673617) in rats and dogs following intravenous (IV) and oral (PO) administration. It is important to note that many studies were conducted using a racemic mixture of Ketorolac. The pharmacologically active enantiomer is the (-)-S-form.

Table 1: Pharmacokinetic Parameters of Ketorolac in Rats

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Half-life (t½) | Oral | 1, 3.2, or 5.6 | ~6 h | |

| Time to Maximum Concentration (Tmax) | Oral | 1, 3.2, or 5.6 | ~20 min | |

| Protein Binding | Intraperitoneal | 100 µg/ml | 89.72% | |

| Intraperitoneal | 200 µg/ml | 95.07% |

Pharmacokinetics of ketorolac in rats were found to be linear in the dose range of 1 to 5.6 mg/kg.

Table 2: Pharmacokinetic Parameters of Ketorolac in Dogs

| Parameter | Route | Dose (mg/kg) | Value (Mean ± SD) | Reference |

| Elimination Half-life (t½β) | IV | 0.5 | 4.55 h | |

| Oral | 0.5 | 4.07 h | ||

| IV | 0.5 | 10.95 ± 7.06 h | ||

| Plasma Clearance (Clp) | IV | 0.5 | 1.25 ± 1.13 mL/kg/min | |

| IV | 0.5 | 92.66 ± 84.49 mL/h/kg | ||

| Volume of Distribution at Steady State (Vss) | IV | 0.5 | 0.33 ± 0.10 L/kg | |

| IV | 0.5 | 1030.09 ± 620.50 mL/kg | ||

| Time to Maximum Concentration (Tmax) | Oral | 0.5 | 51.2 ± 40.6 min | |

| Oral Bioavailability (F) | Oral | 0.5 | 100.9 ± 46.7 % | |

| Area Under the Curve (AUC0→last) | IV | 0.5 | 6.08 ± 3.28 h*µg/mL | |

| Mean Residence Time (MRT0→last) | IV | 0.5 | 5.59 ± 2.12 h |

Note: Variations in pharmacokinetic parameters can be observed between different studies, which may be attributed to differences in study design, animal breeds, and analytical methodologies.

Metabolism of this compound

The metabolism of Ketorolac primarily occurs in the liver through hydroxylation and conjugation. The main metabolites identified are p-hydroxy-ketorolac and glucuronide conjugates of ketorolac. The p-hydroxy-ketorolac metabolite is considered pharmacologically inactive.

The cynomolgus monkey has been identified as a species with similar kinetics to humans, although it does not form the p-hydroxy metabolite. The rat, on the other hand, excretes a larger portion of radioactivity in the feces and produces an additional unidentified metabolite. The mouse is considered the most comparable species to humans in terms of metabolism.

Metabolic Pathway of Ketorolac

The following diagram illustrates the primary metabolic pathways of Ketorolac.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical pharmacokinetic studies. This section outlines the typical experimental protocols employed in the evaluation of this compound.

Animal Models

-

Species: Male Wistar rats and mixed-breed dogs are commonly used.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.

-

Acclimatization: A suitable acclimatization period is allowed before the commencement of the study.

Drug Administration

-

Formulation: Ketorolac tromethamine is the water-soluble salt used for administration.

-

Intravenous (IV) Administration: A single bolus dose is administered, typically through a cannulated vein (e.g., femoral vein in rats, cephalic vein in dogs).

-

Oral (PO) Administration: The drug is administered via oral gavage for rats or in a capsule/tablet form for dogs.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. In rats, this is often done via the tail vein or a cannulated artery. In dogs, blood is typically drawn from the jugular or cephalic vein.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of Ketorolac in plasma samples is quantified using a validated HPLC method.

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

To a small volume of plasma (e.g., 100-200 µL), add an internal standard (e.g., a structurally similar compound).

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile (B52724) or trichloroacetic acid).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is used. The exact ratio and pH are optimized for optimal separation.

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

-

Detection: UV detection at a specific wavelength (e.g., 313 nm) is commonly employed.

-

-

Quantification: The concentration of Ketorolac in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Visualizations of Experimental and Logical Workflows

Preclinical Pharmacokinetic Study Workflow

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study of this compound.

This guide provides a foundational understanding of the preclinical pharmacokinetic and metabolic profile of this compound. The presented data and protocols are intended to support further research and development efforts in the field of analgesics. Researchers are encouraged to consult the cited literature for more in-depth information.

Unveiling the Interaction: A Technical Guide to the Crystal Structure of (-)-Ketorolac Complexed with COX Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural basis for the interaction between the potent non-steroidal anti-inflammatory drug (NSAID), (-)-Ketorolac, and its therapeutic targets, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). While a definitive co-crystal structure of this compound with either COX isoenzyme is not publicly available, this document synthesizes existing biochemical data, molecular modeling studies, and nuclear magnetic resonance (NMR) spectroscopy findings to elucidate the binding mechanism. Furthermore, a comprehensive, proposed experimental protocol for the co-crystallization of this compound with COX enzymes is detailed, offering a roadmap for future structural determination efforts. The quantitative analysis of its inhibitory activity and a visual representation of the relevant biological pathways and experimental workflows are also presented to provide a holistic understanding for researchers in drug design and development.

Introduction

Ketorolac (B1673617) is a widely used NSAID prized for its potent analgesic properties.[1] It functions by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[2][3] The pharmacological activity of Ketorolac resides almost exclusively in its (S)-enantiomer, also known as this compound.[1] Like many traditional NSAIDs, Ketorolac is non-selective, inhibiting both COX-1 and COX-2 isoforms.[2][4] The inhibition of the inducible COX-2 enzyme is responsible for its anti-inflammatory and analgesic effects, while the inhibition of the constitutive COX-1 enzyme is associated with undesirable side effects, such as gastrointestinal complications.[3]

A precise understanding of how this compound interacts with the active sites of COX-1 and COX-2 at an atomic level is crucial for the rational design of next-generation analgesics with improved efficacy and safety profiles. This guide aims to consolidate the current knowledge of these interactions and provide a practical framework for obtaining the elusive co-crystal structure.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound and its racemic mixture against both COX-1 and COX-2 has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter in assessing the efficacy of an inhibitor. The following tables summarize the reported IC50 values for the enantiomers of Ketorolac against human and rat COX enzymes.

| Inhibitor | Enzyme | IC50 (µM) | Reference |

| (S)-Ketorolac | Human COX-1 | - | - |

| (S)-Ketorolac | Human COX-2 | - | - |

| (R)-Ketorolac | Human COX-1 | > 100 | [5] |

| (R)-Ketorolac | Human COX-2 | - | - |

| Racemic Ketorolac | Human COX-1 | 1.23 | [5] |

| Racemic Ketorolac | Human COX-2 | 3.50 | [5] |

| Inhibitor | Enzyme | IC50 (µM) | Reference |

| (S)-Ketorolac | Rat COX-1 | 0.10 | [5] |

| (S)-Ketorolac | Rat COX-2 | - | - |

| (R)-Ketorolac | Rat COX-1 | > 100 | [5] |

| (R)-Ketorolac | Rat COX-2 | - | - |

| Racemic Ketorolac | Rat COX-1 | 0.27 | [5] |

| Racemic Ketorolac | Rat COX-2 | 2.06 | [5] |

Binding Interactions of this compound with COX Enzymes

In the absence of a co-crystal structure, insights into the binding mode of this compound within the active sites of COX-1 and COX-2 are derived from molecular docking simulations and NMR spectroscopy.

Molecular Docking Studies: Computational models suggest that this compound, like other NSAIDs, binds within the long, hydrophobic channel of the COX active site. The carboxylic acid moiety of the drug is predicted to form a crucial salt bridge with the positively charged guanidinium (B1211019) group of a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2) at the opening of the active site. This interaction anchors the inhibitor and is a hallmark of many NSAID-COX complexes. The remainder of the this compound molecule is thought to extend into the hydrophobic channel, making van der Waals contacts with various nonpolar residues that line the active site.

NMR Spectroscopy: Saturation Transfer Difference (STD)-NMR studies have been employed to characterize the binding of Ketorolac to COX-1 and COX-2.[6] These experiments have confirmed the reversible binding of Ketorolac to both isoenzymes.[5] By analyzing the saturation transfer from the protein to the ligand, it has been proposed that Ketorolac binds to the COX-2 active site in an orientation similar to that of diclofenac (B195802).[6] This suggests that the pyrrolizine and benzoyl groups of Ketorolac are deeply embedded within the hydrophobic channel of the enzyme.

Proposed Experimental Protocol for Co-crystallization

The following is a detailed, proposed methodology for obtaining the crystal structure of this compound in complex with either COX-1 or COX-2. This protocol is based on established methods for the expression, purification, and crystallization of COX enzymes with other NSAIDs.

Expression and Purification of COX-1 and COX-2

-

Gene Cloning and Expression: The genes for human or ovine COX-1 and COX-2 will be cloned into a baculovirus transfer vector for expression in insect cells (e.g., Spodoptera frugiperda, Sf9).

-

Cell Culture and Infection: Sf9 cells will be grown in suspension culture to a high density and then infected with the recombinant baculovirus. The cells will be harvested by centrifugation after a suitable expression period (typically 48-72 hours).

-

Membrane Preparation and Solubilization: The cell pellet will be resuspended in a lysis buffer and subjected to sonication or Dounce homogenization to disrupt the cells. The membrane fraction containing the COX enzymes will be isolated by ultracentrifugation. The membrane pellet will then be resuspended in a solubilization buffer containing a mild non-ionic detergent (e.g., n-octyl-β-D-glucopyranoside) to extract the enzymes from the lipid bilayer.

-

Affinity and Size-Exclusion Chromatography: The solubilized protein will be purified using a multi-step chromatography process. An initial affinity chromatography step (e.g., using an immobilized NSAID or antibody column) will be followed by size-exclusion chromatography to separate the COX homodimer from aggregates and other contaminants. Protein purity will be assessed by SDS-PAGE.

Co-crystallization of COX-(-)-Ketorolac Complex

-

Complex Formation: The purified COX-1 or COX-2 enzyme will be incubated with a molar excess of this compound to ensure complete binding.

-

Crystallization Screening: The protein-inhibitor complex will be subjected to high-throughput crystallization screening using the sitting-drop or hanging-drop vapor diffusion method. A wide range of crystallization screens will be tested, varying the precipitant (e.g., polyethylene (B3416737) glycols of different molecular weights), pH, and salt concentration.

-

Crystal Optimization: Promising crystallization conditions will be optimized by fine-tuning the concentrations of the protein, inhibitor, and crystallization reagents to obtain large, well-diffracting single crystals.

-

X-ray Diffraction Data Collection and Structure Determination: The optimized crystals will be cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data will be collected at a synchrotron source. The diffraction data will be processed, and the structure of the COX-(-)-Ketorolac complex will be solved using molecular replacement, with an existing COX structure as the search model. The final model will be refined to high resolution.

Visualizations

COX Signaling Pathway and Inhibition

Caption: The COX signaling pathway and its inhibition by this compound.

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for determining the crystal structure of a COX-inhibitor complex.

Conclusion

While the precise three-dimensional structure of this compound bound to COX-1 and COX-2 remains to be elucidated, a wealth of biochemical and computational data provides a strong foundation for understanding its mechanism of action. The potent and enantiomer-specific inhibition of both COX isoforms by this compound underscores the importance of its specific stereochemistry in binding to the enzyme active sites. The proposed experimental protocol offers a clear path forward for obtaining a high-resolution crystal structure, which would be invaluable for the structure-based design of novel analgesics with enhanced selectivity and reduced side effects. The continued investigation into the structural biology of NSAID-COX interactions will undoubtedly pave the way for the development of safer and more effective pain management therapies.

References

- 1. Optimization of structures, biochemical properties of ketorolac and its degradation products based on computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openanesthesia.org [openanesthesia.org]

- 3. ketorolac | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Binding of ibuprofen, ketorolac, and diclofenac to COX-1 and COX-2 studied by saturation transfer difference NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (-)-Ketorolac and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the potent non-steroidal anti-inflammatory drug (NSAID), (-)-Ketorolac, and its derivatives. This document delves into the key spectroscopic techniques utilized for the elucidation of their chemical structures and for their quantification, offering detailed experimental protocols and presenting quantitative data in a clear, comparative format.

Introduction to this compound

Ketorolac (B1673617) is a widely used NSAID for the short-term management of moderate to severe pain.[1] It functions by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2] The analgesic activity of Ketorolac resides primarily in the S-(-)-enantiomer.[1] A thorough spectroscopic characterization is crucial for quality control, metabolite identification, and the development of novel derivatives with improved therapeutic profiles.

Spectroscopic Data of this compound

This section summarizes the key spectroscopic data for this compound obtained through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for Ketorolac Amide Derivatives in CDCl₃ [3]

| Derivative | Aromatic Protons (δ, ppm) | NH Proton (δ, ppm) | H-9 (δ, ppm) | H-10 (δ, ppm) | NCH₂ (δ, ppm) | CH (δ, ppm) | CH₂ (δ, ppm) | Other (δ, ppm) |

| Phenyl amide | 7.84–7.12 (m, 10H) | 7.81 (b, 1H) | 6.88 (d, J=4.0 Hz, 1H) | 6.16 (d, J=4.0 Hz, 1H) | 4.57–4.45 (m, 2H) | 4.06 (m, 1H) | 2.97 (m, 2H) | - |

| Benzyl amide | 7.81–7.18 (m, 10H) | 6.26 (b, 1H) | 6.81 (d, J=4.0 Hz, 1H) | 6.04 (d, J=4.0 Hz, 1H) | 4.57–4.37 (m, 4H) | 3.96 (m, 1H) | 2.86 (m, 2H) | - |

| 4-Methoxy-benzyl amide | 7.81–6.80 (m, 9H) | 6.20 (b, 1H) | 6.88–6.80 (m, 1H) | 6.02 (d, J=4.0 Hz, 1H) | 4.59–4.37 (m, 4H) | 3.93 (m, 1H) | 2.97 (m, 2H) | 3.78 (s, 3H, OCH₃) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its derivatives. Under electrospray ionization (ESI) in positive mode, Ketorolac typically forms a protonated molecule [M+H]⁺.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+H]⁺ | 256.1 |

| Major Fragment | 105.0 |

The major fragment at m/z 105 corresponds to the benzoyl cation, a characteristic fragmentation for Ketorolac and its derivatives.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of Ketorolac tromethamine shows characteristic absorption bands.

Table 3: FTIR Peak Assignments for Ketorolac Tromethamine

| Wavenumber (cm⁻¹) | Assignment |

| ~3536 | N-H and NH₂ stretching |

| ~1708 | C=O stretching (ester) |

| ~1479 | C=C aromatic stretching |

| ~1317 | C-N vibrations |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is commonly used for the quantitative analysis of Ketorolac. The wavelength of maximum absorbance (λmax) can vary depending on the solvent used.

Table 4: UV-Vis Absorption Maxima for Ketorolac

| Solvent | λmax (nm) |

| Water | 322[4] |

| Acidic Methanol | 316[5] |

| Methanol | 245, 312 |

| 0.1 N HCl | 322[6] |

| Phosphate Buffer (pH 5.0) | 323[7] |

| Phosphate Buffer (pH 8.0) | 323[7] |

| Acetate Buffer (pH 4.7) | 323[7] |

| Borate Buffer (pH 9.0) | 323[7] |

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques used in the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-250 ppm.

-

Number of Scans: 1024 or higher, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals in the ¹H NMR spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte and its derivatives, and for quantitative analysis.

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Sample Preparation: [8]

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

For quantitative analysis, prepare a series of calibration standards by spiking blank plasma or other appropriate matrix with known concentrations of the analyte.

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma samples.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

LC Parameters:

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient program to achieve separation.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

MS/MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification or product ion scan for structural elucidation.

-

Precursor Ion: m/z 256.1 for Ketorolac.

-

Product Ion: m/z 105.0 for Ketorolac.

-

Collision Energy: Optimize for the specific instrument and analyte.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the sample.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the empty sample compartment.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

Objective: For the quantitative analysis of Ketorolac.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation: [9]

-

Prepare a stock solution of Ketorolac tromethamine in the chosen solvent (e.g., water, methanol, 0.1 N HCl) at a concentration of 100 µg/mL.

-

Prepare a series of standard solutions by diluting the stock solution to concentrations ranging from approximately 5 to 30 µg/mL.

Data Acquisition:

-

Set the spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the λmax.

-

Measure the absorbance of the blank (solvent) and the standard solutions at the λmax.

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

-

Measure the absorbance of the unknown sample and use the calibration curve to determine its concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Ketorolac and a general workflow for its spectroscopic characterization.

Caption: Mechanism of action of this compound.

Caption: General experimental workflow.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characterization of this compound and its derivatives. The presented data and experimental protocols serve as a valuable resource for researchers and professionals involved in the analysis and development of this important analgesic. Further research is warranted to obtain and compile a more extensive library of spectroscopic data for a wider range of novel Ketorolac derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Ketorolac | C15H13NO3 | CID 3826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and pharmacological evaluation of amide prodrugs of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. spectrabase.com [spectrabase.com]

- 6. rjptonline.org [rjptonline.org]

- 7. chemrj.org [chemrj.org]

- 8. Bioanalytical method validation to quantify ketorolac in human vitreous and aqueous via surrogate matrix of human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijbpas.com [ijbpas.com]

An In-depth Technical Guide to the Formulation and Stability of (-)-Ketorolac Tromethamine Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formulation strategies and stability considerations for (-)-Ketorolac tromethamine salt, a potent non-steroidal anti-inflammatory drug (NSAID). The document delves into various dosage forms, stability-indicating analytical methodologies, and the degradation profile of the drug under stress conditions.

Physicochemical Properties and Preformulation Data

This compound tromethamine is the tromethamine salt of the racemic mixture of [-]S and [+]R ketorolac (B1673617).[1] The analgesic and anti-inflammatory activity is primarily associated with the S-enantiomer.[2] It is a white to off-white crystalline powder with a pKa of 3.5.[1][3] The tromethamine salt form is highly soluble in water.[4]

A critical aspect of preformulation is understanding the drug's solubility and partition coefficient at different pH levels, which influences its absorption and bioavailability, particularly for topical and ophthalmic formulations. For optimal balance of water and lipid solubility for corneal penetration, ketorolac eye drops are best formulated between pH 5.5 and 6.6.[5]

Table 1: Physicochemical and Solubility Data for Ketorolac Tromethamine

| Parameter | Value | Reference |

| pKa | 3.5 | [1] |

| n-octanol/water partition coefficient | 0.26 | [1] |

| Solubility in PBS (pH 7.2) | Approx. 26 mg/mL | [6] |

| Solubility in Water | >500 mg/mL | [4] |

Formulation Strategies

Ketorolac tromethamine is formulated into various dosage forms, including oral solid dosage forms, parenteral solutions, ophthalmic solutions, topical gels, and nasal sprays.[2]

Ophthalmic Formulations

Ophthalmic solutions of ketorolac tromethamine are typically formulated at concentrations of 0.4% to 0.5% (w/v) for the treatment of postoperative inflammation and ocular itching.[5] Key formulation considerations include pH, tonicity, and sterility. A common challenge is the burning or stinging sensation upon instillation, which can be related to the drug concentration.[5]

Table 2: Typical Composition of a Ketorolac Tromethamine Ophthalmic Solution

| Component | Function | Example Concentration | Reference |

| Ketorolac Tromethamine | Active Pharmaceutical Ingredient | 0.45% (w/v) | [5] |

| Carboxymethylcellulose Sodium | Viscosity Enhancer | 0.5% (w/v) | [5] |

| Sodium Chloride | Tonicity Agent | q.s. | [5] |

| Sodium Citrate Dihydrate | Buffering Agent | q.s. | [5] |

| Sodium Hydroxide / Hydrochloric Acid | pH Adjustment | to pH 7.4 | [5] |

| Purified Water | Vehicle | q.s. to 100% | [5] |

Parenteral Formulations

Ketorolac tromethamine is available as sterile solutions for intravenous (IV) or intramuscular (IM) administration, typically at concentrations of 15 mg/mL and 30 mg/mL.[1] These formulations often contain alcohol and sodium chloride in sterile water, with the pH adjusted to a range of 6.9 to 7.9.[1]

Oral Solid Dosage Forms

Immediate-release and mouth-dissolving tablets of ketorolac tromethamine are formulated for rapid pain relief.[7][8] Direct compression is a common manufacturing method.[9] Superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate (B3277807) are used to facilitate rapid tablet disintegration.[7] Sustained-release matrix tablets have also been developed using polymers like HPMC to prolong the drug's effect and potentially reduce gastrointestinal side effects.[10]

Topical and Nasal Formulations

Topical gels and emulgels have been developed to deliver ketorolac tromethamine directly to the site of pain and inflammation, thereby minimizing systemic side effects.[11][12] These formulations often include penetration enhancers to improve drug permeation through the skin.[13] Nasal spray formulations have been designed for rapid systemic absorption, offering an alternative to injections for acute pain management.[14][15]

Stability Profile and Degradation

Ketorolac tromethamine is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.[16][17]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. Ketorolac tromethamine degrades under hydrolytic (acidic, basic, and neutral), photolytic, and thermal conditions.[16] The solid form of the drug is reported to be stable under photolytic conditions.[16] The order of degradation under different stressors has been reported as oxidative > alkali > heat (in phosphate-buffered saline) > heat (in distilled water).[5]

Table 3: Summary of Forced Degradation Studies on Ketorolac Tromethamine

| Stress Condition | Reagents and Conditions | Observed Degradation | Reference |

| Acid Hydrolysis | 0.1 M and 1 M HCl at 60°C for 24 h | ~30% and 40% degradation, respectively | [5] |

| Base Hydrolysis | 0.1 N NaOH, 1N NaOH | Moderately significant degradation | [17] |

| Oxidation | 3% H₂O₂ for 1 hr | Significant degradation (19.83%) | [3][17] |

| Thermal Degradation | 50-80°C for 1 hr | Significant degradation | [17] |

| Photolytic Degradation | UV and sunlight for up to 3 hr | Insignificant degradation | [17] |

Degradation Pathways

Several degradation products of ketorolac have been identified and characterized using techniques like LC-MS/MS.[16] The formation of these products can occur through mechanisms such as hydrolysis of the amide bond and oxidative degradation.

Caption: General degradation pathways of Ketorolac Tromethamine under stress conditions.

Experimental Protocols

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for accurately quantifying ketorolac tromethamine and its degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for the determination of ketorolac tromethamine in the presence of its degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Analytical column: Agilent Zorbax SB C8 (250 × 4.6 mm, 5.0-μm particle size)[18] or Grace Smart C-18 (250 mm × 4.6 mm i.d., 5 µm)[16]

Chromatographic Conditions:

-

Mobile Phase A: 0.05 M ammonium (B1175870) phosphate (B84403) buffer at pH 3.0[18]

-

Mobile Phase B: 40% methanol (B129727) and 60% tetrahydrofuran[18]

-

Gradient Elution: A suitable gradient program to separate the main peak from all degradation products.

-

Flow Rate: 1.0 mL/min[18]

-

Column Temperature: 40°C[18]

-

Detection Wavelength: 254 nm[18]

Procedure:

-

Standard Solution Preparation: Prepare a standard solution of ketorolac tromethamine in a suitable diluent.

-

Sample Preparation: Prepare the sample solution from the dosage form to be tested in the same diluent.

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Reflux the drug solution with 0.1N HCl for a specified time, then neutralize with 0.1N NaOH.

-

Base Hydrolysis: Reflux the drug solution with 0.1N NaOH for a specified time, then neutralize with 0.1N HCl.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid drug or drug solution at a specified temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the drug solution to UV light or sunlight.

-

-

Analysis: Inject the standard, sample, and forced degradation samples into the HPLC system and record the chromatograms.

-

Validation: Validate the method as per ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[18]

Caption: Experimental workflow for a stability-indicating HPLC method development.

Conclusion

The successful formulation of this compound tromethamine salt requires a thorough understanding of its physicochemical properties and stability characteristics. This guide has provided an in-depth overview of various formulation approaches, highlighting the importance of excipient selection and process optimization for different dosage forms. The stability of ketorolac tromethamine is a critical quality attribute, and robust, validated stability-indicating methods are essential for ensuring the safety and efficacy of the final drug product. The information presented herein serves as a valuable resource for scientists and researchers involved in the development of novel and improved formulations of this potent analgesic.

References

- 1. KETOROLAC TROMETHAMINE INJ., USP [dailymed.nlm.nih.gov]

- 2. Ketorolac tromethamine formulations: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nano-ntp.com [nano-ntp.com]

- 4. Ketorolac tromethamine | 74103-07-4 [chemicalbook.com]

- 5. Preformulation-Assisted Design of Ketorolac Tromethamine for Effective Ophthalmic Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. jddtonline.info [jddtonline.info]

- 8. japsonline.com [japsonline.com]

- 9. arnmsmb.com [arnmsmb.com]

- 10. researchgate.net [researchgate.net]

- 11. eijppr.com [eijppr.com]

- 12. worldwidejournals.com [worldwidejournals.com]

- 13. Enhancement of ketorolac tromethamine permeability through rat skin using penetration enhancers: An ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Development and evaluation of nasal formulations of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of forced degradation products of ketorolac tromethamine using LC/ESI/Q/TOF/MS/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.unpad.ac.id [journals.unpad.ac.id]

- 18. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Ketorolac Tromethamine-Related Impurities in Tablets Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of (-)-Ketorolac

Introduction

(-)-Ketorolac is the pharmacologically active S-enantiomer of Ketorolac, a potent nonsteroidal anti-inflammatory drug (NSAID) belonging to the heteroaryl acetic acid derivative family. It is widely utilized for the short-term management of moderate to severe pain. The primary mechanism underlying its analgesic, anti-inflammatory, and antipyretic properties is the inhibition of prostaglandin (B15479496) synthesis through the blockade of cyclooxygenase (COX) enzymes. As a non-selective NSAID, this compound inhibits both COX-1 and COX-2 isoforms. This application note provides detailed protocols for a series of in vitro assays designed to characterize and quantify the anti-inflammatory activity of this compound, intended for use by researchers in pharmacology and drug development.

Core Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of this compound are primarily mediated through its interaction with two key signaling pathways: the Cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

1. Cyclooxygenase (COX) Pathway Inhibition

The most well-established mechanism of action for NSAIDs, including Ketorolac, is the inhibition of the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs). Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. By blocking COX-1 and COX-2, this compound effectively reduces the production of PGE2, thereby alleviating inflammatory symptoms.

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and the inducible COX-2 enzyme. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Some NSAIDs have been shown to suppress NF-κB activation, representing a secondary, COX-independent anti-inflammatory mechanism.

Caption: The NF-κB signaling pathway, a key driver of inflammatory gene expression.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize quantitative data for the in vitro anti-inflammatory activity of this compound.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of this compound

| Enzyme Target | IC₅₀ (µM) | Reference |

|---|---|---|

| Human Recombinant COX-1 | 0.02 |

| Human Recombinant COX-2 | 0.12 | |

IC₅₀ (Half maximal inhibitory concentration) is the concentration of drug required to inhibit 50% of the enzyme activity.

Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production

| In Vitro Model | Stimulus | This compound Conc. | % PGE2 Reduction | Reference |

|---|---|---|---|---|

| Rabbit Aqueous Humor | N/A (in vivo model) | 0.4% Topical | Significant Decrease | |

| Dog Plasma | N/A (in vivo model) | 0.5 mg/kg IV | Significant Decrease |

| Human Vitreous Humor | N/A (in vivo model) | 0.45% Topical | 15% | |

Note: While these data are from in vivo/ex vivo studies, they demonstrate the direct biochemical consequence of COX inhibition by Ketorolac. In a cellular in vitro assay, a dose-dependent reduction in PGE2 is expected.

Table 3: Effect of this compound on Cellular Inflammation Markers

| Cell Type | Stimulus | Marker | This compound Effect | Reference |

|---|---|---|---|---|

| HUVEC | TNF-α, IFN-γ | E-selectin, VCAM | 1.4- to 2.5-fold reduction vs. control |

| ATDC5 Chondrocytes | IL-1β | Inflammatory Proteins | Downregulation | |

HUVEC: Human Umbilical Vein Endothelial Cells; VCAM: Vascular Cell Adhesion Molecule-1.

Experimental Protocols

Protocol 1: COX-1 and COX-2 Inhibition Assay (Enzymatic)

This protocol determines the IC₅₀ values of this compound against purified COX-1 and COX-2 enzymes.

Caption: Workflow for determining the COX inhibitory activity of this compound.

Principle: This is a cell-free enzymatic assay that measures the production of Prostaglandin E2 (PGE2) from the substrate arachidonic acid by recombinant human COX-1 or COX-2. The inhibitory effect of this compound is quantified by measuring the reduction in PGE2 levels.

Materials and Reagents:

-

Recombinant Human COX-1 and COX-2 enzymes (e.g., from Cayman Chemical)

-

Arachidonic Acid (substrate)

-

This compound tromethamine

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

PGE2 ELISA Kit (e.g., from R&D Systems)

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (buffer only).

-

In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (use separate plates for COX-1 and COX-2).

-

Add the this compound dilutions or vehicle control to the appropriate wells.

-

Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

% Inhibition = 100 * (1 - [PGE2]inhibitor / [PGE2]vehicle)

-

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Protocol 2: Cellular Anti-inflammatory Activity (PGE2 and Cytokine Release)

This protocol uses a cell-based model to assess the ability of this compound to inhibit the production of PGE2 and pro-inflammatory cytokines in response to an inflammatory stimulus.

Application Notes and Protocols: (-)-Ketorolac in a Spared Nerve Injury (SNI) Rat Model of Neuropathic Pain

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Spared Nerve Injury (SNI) model is a widely utilized and reproducible animal model of peripheral neuropathic pain that mimics many of the symptoms observed in human patients, including mechanical allodynia and thermal hyperalgesia.[1][2][3] This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the remaining sural nerve intact.[1][3][4] The resulting nerve injury leads to robust and prolonged behavioral signs of neuropathic pain.[1][5]